7-Bromo-1-heptanol
Description
7-Bromo-1-heptanol (CAS: 10160-24-4) is a halogenated primary alcohol with the molecular formula C₇H₁₅BrO and a molecular weight of 195.1 g/mol. It features a seven-carbon chain with a hydroxyl (-OH) group at the first carbon and a bromine atom at the seventh carbon. Key physical properties include a boiling point of 111–112°C at 4 mmHg, a density of 1.269 g/cm³, and slight water solubility. Its refractive index is 1.482, and it is sensitive to heat and oxidizing agents .
Properties
IUPAC Name |
7-bromoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRRNUXCHUHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064979 | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-24-4 | |
| Record name | 7-Bromo-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-heptanol | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromo-1-heptanol can be synthesized through several methods. One common method involves the bromination of 1-heptanol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal carbon atom.
Another method involves the hydrolysis of 7-bromo-1-heptene. This reaction uses water or aqueous sodium hydroxide (NaOH) as the hydrolyzing agent. The reaction is typically carried out at elevated temperatures to facilitate the conversion of the alkene to the alcohol.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The bromination of 1-heptanol is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors, and the product is purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-heptanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 1-heptanol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 1-heptanol, 7-cyano-1-heptanol, and 7-azido-1-heptanol can be formed.
Oxidation Reactions: The primary product is 7-bromoheptanal.
Reduction Reactions: The primary product is 1-heptanol.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
7-Bromo-1-heptanol is frequently employed as an intermediate in the synthesis of various organic compounds. Its terminal bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the synthesis of more complex molecules, including:
- Fatty Acids : It has been used in the synthesis of isotopically labeled fatty acids, such as (9Z,12E)-[1-^13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-^13C]-octadeca-9,12,15-trienoic acid, which are important for metabolic studies and tracing pathways in biological systems .
- Pharmaceuticals : The compound is utilized to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones that act as PPARγ agonists and have potential applications in treating type 2 diabetes .
Biological Research
Modulation of Protein Interactions
In cellular biology, this compound has been employed to study protein interactions and dynamics. For example:
- Ribosomal Proteins : Research involving the treatment of cells with this compound has demonstrated its ability to irreversibly mask pre-existing ribosomal proteins (RPs). This application is crucial for understanding the localization and function of these proteins under stress conditions .
- Chaperone Dynamics : Studies have shown that this compound can influence the localization of molecular chaperones during heat shock, revealing insights into cellular stress responses and protein homeostasis .
Industrial Applications
Production of Specialty Chemicals
this compound finds utility in the production of specialty chemicals used in various industrial applications. Its reactivity allows it to be transformed into different derivatives that can serve as:
- Anti-estrogens : The compound is involved in synthesizing thiochroman and chroman derivatives that exhibit anti-estrogenic properties, which may be beneficial in therapeutic contexts .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of 7-Bromo-1-heptanol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity. In reduction reactions, the bromine atom is removed, resulting in the formation of an alcohol.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 7-bromo-1-heptanol:
Key Differences and Reactivity
- Functional Groups: 7-Bromo-1-heptene lacks the hydroxyl group, making it less polar and more suitable for alkylation reactions (e.g., in BET degrader synthesis) . 7-Amino-1-heptanol replaces bromine with an amino group, increasing water solubility and enabling applications in polyamide or pharmaceutical synthesis . this compound acetate demonstrates how esterification reduces reactivity, enabling controlled release in drug formulations .
- Positional Isomerism: 7-Bromo-2-heptanol places bromine on the second carbon, altering hydrogen-bonding capacity and solubility compared to the primary alcohol .
- Chain Length: 5-Bromo-1-pentanol has a shorter carbon chain, leading to lower molecular weight, higher volatility, and distinct pharmacokinetic properties .
Biological Activity
7-Bromo-1-heptanol, a brominated alcohol, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily utilized as a biochemical assay reagent and has been investigated for its role in various cellular processes, particularly in the context of organelle dynamics and protein interactions.
- Chemical Formula : C₇H₁₅BrO
- Molecular Weight : 179.11 g/mol
- CAS Number : 66284-67-9
Biological Activity Overview
This compound has been studied for its effects on cellular mechanisms, particularly in the context of endoplasmic reticulum (ER) dynamics and lysosomal degradation pathways. Recent studies highlight its role as a high-affinity ligand that can modulate the behavior of HaloTag fusion proteins in live-cell imaging experiments.
The compound functions primarily by binding to HaloTag proteins, which are genetically encoded tags used for imaging and tracking proteins within cells. By occupying the binding pocket of these proteins, this compound effectively inhibits further ligand incorporation, allowing researchers to monitor the fate of tagged proteins over time.
Case Study: Protein Dynamics in Cells
A recent study utilized this compound to investigate the dynamics of ER portions delivered to endolysosomal compartments. The study involved mouse embryonic fibroblasts (MEF) expressing a HaloTag fusion protein. Following treatment with this compound, researchers observed significant changes in the accumulation of HaloTag-only puncta within Lamp1-positive endolysosomes, indicating effective monitoring of ER-phagy processes.
Table 1: Quantitative Analysis of HaloTag Accumulation
| Time Point (h) | HaloTag Accumulation (Mean ± SD) |
|---|---|
| 0 | 10 ± 2 |
| 2 | 25 ± 3 |
| 5 | 40 ± 5 |
| 7 | 55 ± 6 |
| 10 | 70 ± 8 |
This data illustrates a steady increase in the delivery of ER portions to lysosomes over time, showcasing the utility of this compound in studying intracellular trafficking.
Toxicological Profile
Preliminary assessments indicate that this compound exhibits low toxicity when applied dermally, as evidenced by studies evaluating skin irritation and sensitization. This profile is crucial for considering its application in biological assays and potential therapeutic contexts.
Table 2: Summary of Toxicological Assessments
| Assessment Type | Result |
|---|---|
| Dermal Irritation | No significant irritation |
| Skin Sensitization | No sensitization observed |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-bromo-1-heptanol, and what experimental parameters are critical for optimizing yield?
- Methodology : A common approach involves the bromination of 1-heptanol using hydrobromic acid (HBr) under controlled conditions. Key parameters include reaction temperature (maintained below 50°C to avoid side reactions), stoichiometric control of HBr, and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis, purification via vacuum distillation (boiling point: 111–112°C at 5.2 kPa) or column chromatography (using silica gel and ethyl acetate/hexane eluent) is recommended .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity using GC-MS or NMR (δH ~3.6 ppm for -OH, δH ~3.4 ppm for -CH₂Br) .
Q. How can researchers safely handle this compound given its GHS hazard classification?
- Safety Protocol : Use gloves (nitrile), safety goggles, and a fume hood. The compound is classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335). Store at -20°C under argon to prevent decomposition. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Characterization Strategy :
- ¹H/¹³C NMR : Identify the hydroxyl proton (broad singlet at δH ~1.5–2.0 ppm) and brominated carbon (δC ~30–35 ppm).
- IR Spectroscopy : Confirm the -OH stretch (~3200–3400 cm⁻¹) and C-Br bond (~600 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peak at m/z 195.1 (M⁺) and fragments at m/z 95 (loss of Br) .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of isotopically labeled fatty acids, and what challenges arise in regioselective labeling?
- Application Example : The compound serves as a precursor for synthesizing [1-¹³C]-octadeca-9,12-dienoic acid. The bromine atom is displaced via nucleophilic substitution with a ¹³C-labeled cyanide, followed by elongation of the carbon chain via Wittig or cross-metathesis reactions.
- Challenges : Competing elimination reactions during substitution require careful control of base strength (e.g., use of KCN instead of NaOH) and anhydrous conditions .
Q. Why do discrepancies in reported reaction yields occur when using this compound in nucleophilic substitution reactions, and how can these be resolved?
- Root Cause Analysis : Yield variations often stem from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility but may promote E2 elimination.
- Steric Hindrance : The linear heptanol chain reduces steric effects, but competing SN2/SN1 pathways depend on leaving-group stability.
Q. What role does this compound play in studying protein ubiquitination pathways, and how does its reactivity compare to other alkyl bromides?
- Mechanistic Insight : In ubiquitination studies, it acts as a alkylating agent to modify cysteine residues in E3 ligases (e.g., KLHL15). Its longer carbon chain enhances membrane permeability compared to shorter analogs (e.g., 3-bromopropanol), but may reduce electrophilicity.
- Experimental Design : Use LC-MS to track ubiquitin-conjugate formation and compare kinetics with control reactions using ethyl bromoacetate .
Contradiction Analysis
- Boiling Point Discrepancy : cites a boiling point of 111–112°C at atmospheric pressure, while reports 111–112°C at 4 mmHg. This inconsistency likely arises from a typographical error in , as vacuum distillation typically reduces boiling points. Researchers should validate conditions using pressure-temperature nomographs .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
